2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride
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Overview
Description
2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride is a spirocyclic compound characterized by a unique structural framework that includes both oxygen and nitrogen atoms within its ring system. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride typically involves a multi-step process. One common method is the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This reaction involves the use of olefin metathesis on a Grubbs catalyst, although this method can be complex and expensive .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the Prins cyclization reaction remains a key synthetic route. The reaction conditions often involve high temperatures and specific catalysts to achieve the desired spirocyclic structure.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undec-2-en-4-one;hydrochloride: This compound shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane: This compound is another spirocyclic derivative with potential biological activity.
Uniqueness
2-Oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to inhibit the MmpL3 protein sets it apart from other similar compounds, highlighting its potential in medicinal chemistry.
Properties
IUPAC Name |
2-oxa-9-azaspiro[5.5]undec-4-ene;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO.ClH/c1-2-9(8-11-7-1)3-5-10-6-4-9;/h1-2,10H,3-8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAGKCOFARWWBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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